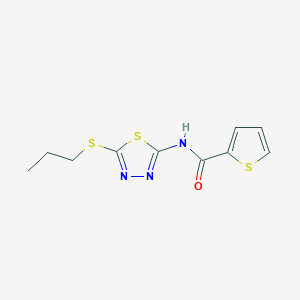

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylthio (-S-C₃H₇) group at the 5-position and a thiophene-2-carboxamide moiety at the 2-position.

Properties

IUPAC Name |

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS3/c1-2-5-16-10-13-12-9(17-10)11-8(14)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOWMNYSQJTKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Route 1: : One common synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-thiophenecarbonyl chloride under acidic conditions to form the desired product.

Reaction Conditions: : The process typically occurs in a solvent like dichloromethane, with triethylamine as a base, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Scale-Up Considerations: : Industrial production would likely involve optimized reaction conditions to maximize yield and purity. This could involve continuous flow reactors for better control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: : Reduction reactions can modify the thiadiazole ring, altering its electronic properties.

Substitution: : The compound's carboxamide and thiophene groups can participate in various nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Commonly, lithium aluminum hydride or sodium borohydride is used.

Substitution: : Reagents like sodium hydride or potassium carbonate can be employed in substitution reactions.

Major Products

Oxidation: : Sulfoxides and sulfones.

Reduction: : Reduced thiadiazole derivatives.

Substitution: : Variously substituted thiadiazole and thiophene derivatives.

Scientific Research Applications

Chemistry

Catalysis: : The compound can serve as a ligand in transition metal catalysis.

Material Science: : Used in the development of conductive polymers due to its thiophene moiety.

Biology

Antimicrobial Activity: : Exhibits potential antimicrobial properties, useful in developing new antibiotics.

Enzyme Inhibition: : Can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Drug Development: : Investigated as a potential candidate for developing anti-inflammatory or anticancer drugs.

Industry

Electronic Devices: : Utilized in the fabrication of organic semiconductors for electronic devices like OLEDs.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific proteins and enzymes, inhibiting their function. This can disrupt cellular processes, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in inflammation, reducing inflammatory responses.

Comparison with Similar Compounds

Table 1: Comparison of Selected 1,3,4-Thiadiazole Derivatives

- Substituent Effects: Alkylthio groups (e.g., ethylthio in 5g) correlate with higher melting points (168–170°C) compared to bulkier arylthio groups (e.g., benzylthio in 5h: 133–135°C), likely due to improved crystallinity in smaller substituents .

Biological Activity

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a member of the thiadiazole class of compounds, known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H12N4OS

- Molecular Weight : 244.30 g/mol

- CAS Number : 391875-21-1

The compound features a thiadiazole ring substituted with a propylthio group and a thiophene carboxamide moiety. This unique structure contributes to its varied biological activities.

Biological Activities

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been investigated for several biological activities:

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Inhibits proliferation in various cancer cell lines |

| Anti-inflammatory | Potential to reduce inflammation markers |

| Antifungal | Exhibits activity against certain fungal strains |

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. Studies have demonstrated that N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been explored in various studies. For instance:

- Cell Line Studies : The compound has shown significant cytotoxic effects against lung cancer cell lines (e.g., A549), with reported IC50 values indicating potent growth inhibition.

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and by inhibiting key signaling pathways involved in cell proliferation.

Case Studies and Research Findings

- Cytotoxicity Evaluation : In vitro studies have demonstrated that N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide significantly inhibits the growth of various cancer cell lines. For example, one study reported an IC50 value of 0.52 μg/mL against A549 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics .

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer progression, such as VEGFR-2. This binding may block critical signaling pathways that promote tumor growth and metastasis .

- Inflammation Reduction : Preliminary studies indicate that the compound may also reduce levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

When compared to other thiadiazole derivatives like N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)thiophene derivatives, the propylthio variant exhibits enhanced solubility and reactivity profiles. This can lead to improved therapeutic efficacy across various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.